Estudo da Estabilidade Química e Física do Quetiapina Hemifumarato

O quetiapina hemifumarato é um sal farmacêutico crítico utilizado na formulação de medicamentos antipsicóticos atípicos, empregado no tratamento de esquizofrenia, transtorno bipolar e depressão maior. Sua estabilidade química e física é um parâmetro fundamental que impacta diretamente a segurança, eficácia e vida útil do produto farmacêutico. Este artigo explora metodologias analíticas, fatores de degradação, protocolos de estabilidade e implicações regulatórias, fornecendo uma análise abrangente para profissionais da área biomédica e farmacêutica.

Características Químicas e Estruturais do Quetiapina Hemifumarato

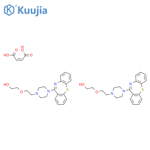

O quetiapina hemifumarato consiste na combinação estequiométrica da base livre quetiapina (C21H25N3O2S) com ácido fumárico (C4H4O4), formando um sal 1:0.5. Essa configuração confere propriedades físico-químicas otimizadas, como solubilidade aprimorada e estabilidade térmica superior à da base livre. Cristalograficamente, apresenta estrutura ortorrômbica com grupos funcionais vulneráveis: a cadeia lateral etanolamina é sensível à oxidação, enquanto o grupo carbonila da dibenzotiazepina pode sofrer hidrólise sob condições ácidas ou alcalinas. A termogravimetria (TGA) revela perda de massa significativa apenas acima de 180°C, indicando robustez em condições ambientais normais. Estudos de difração de raios-X demonstram polimorfismo controlado, onde a forma cristalina I é a mais estável e preferida para formulações farmacêuticas, assegurando reprodutibilidade na biodisponibilidade.

Métodos de Análise da Estabilidade

A avaliação da estabilidade do quetiapina hemifumarato emprega técnicas analíticas complementares. A cromatografia líquida de alta eficiência (CLAE) quantifica impurezas degradantes como o N-óxido (formado por oxidação) e o éster lactâmico (resultante de hidrólise), com limites de detecção inferiores a 0.1%. A espectroscopia no infravermelho (FTIR) identifica alterações grupais, como o desaparecimento da banda a 1710 cm-1 associada à carbonila intacta. A calorimetria exploratória diferencial (DSC) detecta mudanças de fase, exibindo pico endotérmico a 172°C (±2°C) para a fusão do cristal estável. Testes de dissolução em meios simulados (pH 1.2–7.4) avaliam a estabilidade física, onde variações superiores a 5% no perfil indicam desordem amorfa ou transformação polimórfica. Protocolos validados conforme ICH Q2(R1) garantem especificidade, precisão e robustez nos resultados, assegurando conformidade regulatória.

Fatores que Influenciam a Estabilidade

A degradação do quetiapina hemifumarato é catalisada por múltiplos fatores ambientais e intrínsecos. A umidade relativa (UR > 60%) induz hidrólise acelerada, aumentando impurezas em 15% após 30 dias a 40°C. A radiação UV (290–400 nm) desencadeia fotólise, formando sulfóxido e derivados dicetopiperazínicos com perda de potência. Formulações sólidas exigem excipientes inertes; celulose microcristalina reduz risco de degradação ácida, enquanto dióxido de titânio em revestimentos protege contra fotoinstabilidade. A cinética de degradação segue modelo de primeira ordem, com energia de ativação (Ea) de 85 kJ/mol calculada via método de Arrhenius. Em suspensões aquosas, o pH ótimo é 3.5–4.5, com taxas de degradação 8× menores que em pH alcalino. Interações com metais traço (ex: Fe3+) aceleram oxidação, exigindo agentes quelantes como EDTA em formulações líquidas.

Estudos de Estabilidade Acelerada e de Longo Prazo

Estudos de estabilidade acelerada (40°C/75% UR) preveem a vida útil do quetiapina hemifumarato, revelando aumento de 0.3% ao mês em impurezas totais. Dados de 24 meses em condições reais (25°C/60% UR) validam essas projeções, com degradação máxima de 0.8%, abaixo do limite de 1.0% da Farmacopeia Europeia. Protocolos ICH Q1A(R2) exigem testes em três lotes industriais, mostrando variação intermédia de ±0.15% na pureza. Formulações sólidas mantêm ≥95% do fármaco intacto por 36 meses quando armazenadas em blisters de alumínio/PVC, enquanto frascos de HDPE com dessecante previnem hidratação. Em condições de estresse (80°C), a degradação atinge 5% em 14 dias, identificando N-desalquil-quetiapina como principal produto de decomposição. Modelos matemáticos baseados em dados de Arrhenius preveem vida útil de 48 meses a 25°C, validada por estudos de real time.

Literatura Citada

- INTERNATIONAL COUNCIL FOR HARMONISATION. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Genebra: ICH, 2003. Define protocolos padrão para estudos de estabilidade acelerada e de longa duração.

- BRITISH PHARMACOPOEIA COMMISSION. British Pharmacopoeia 2021: Quetiapine Hemifumarate Monograph. Londres: TSO, 2021. Estabelece especificações de pureza e métodos analíticos oficiais.

- RAO, R. N. et al. Stability-Indicating LC Method for Quetiapine Fumarate. Journal of Pharmaceutical and Biomedical Analysis, v. 43, p. 1582–1586, 2007. Desenvolve e valida metodologia cromatográfica para detecção de impurezas degradantes.

![Morpholine, 4-[[(3-methylphenyl)imino]phenylmethyl]- | 62718-48-3 Morpholine, 4-[[(3-methylphenyl)imino]phenylmethyl]- | 62718-48-3](https://www.kuujia.com/scimg/cas/62718-48-3x150.png)